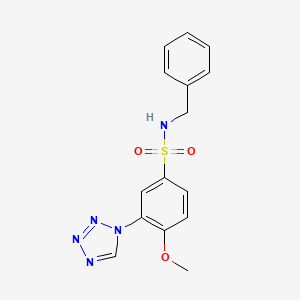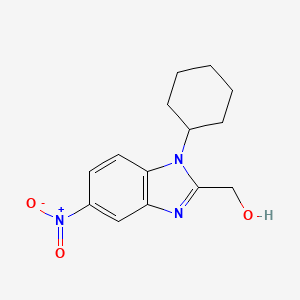![molecular formula C21H21NO5 B11498620 [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11498620.png)
[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the addition of the methoxyphenyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzofuran core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzofuran core can produce a dihydrobenzofuran derivative.
Scientific Research Applications
[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
[5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one]: Shares the morpholine and hydroxyl groups but has a different core structure.
[2-Hydroxy-3-(5-morpholin-4-ylmethyl)pyridin-2-yl]indole-5-carbonitrile: Contains a morpholine group and a hydroxyl group but differs in the core structure and additional functional groups.
Uniqueness
The uniqueness of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone lies in its specific combination of functional groups and core structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)21(24)17-13-27-19-7-6-18(23)16(20(17)19)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 |
InChI Key |
AXAICGAKJFAVHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-methyl-2-nitro-5-(1H-tetrazol-1-yl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11498540.png)

![2-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498557.png)
![N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}alanine](/img/structure/B11498561.png)
![3-ethyl-5-[4-(prop-2-en-1-yloxy)phenyl]-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11498568.png)
![6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1-(2-phenylethyl)pyrimidin-4(1H)-one](/img/structure/B11498570.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11498575.png)


![4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11498583.png)

![11-(4-bromophenyl)-15-butyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11498594.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethanone](/img/structure/B11498606.png)
